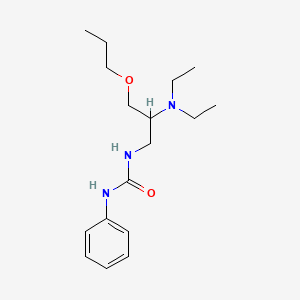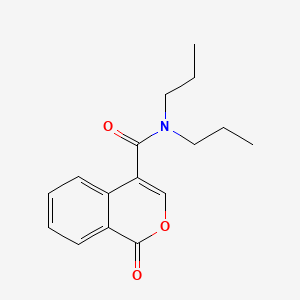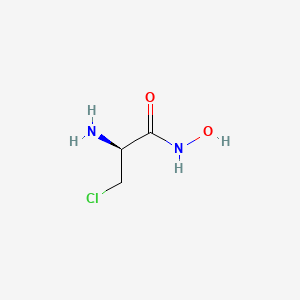
Propanamide, 2-amino-3-chloro-N-hydroxy-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloroalanine hydroxamate is a compound that combines the structural features of 3-chloroalanine and hydroxamic acid. It is an unnatural amino acid derivative with potential applications in various fields, including medicinal chemistry and biochemistry. The compound is characterized by the presence of a chloro group attached to the alanine backbone and a hydroxamate functional group, which is known for its metal-chelating properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of D-serine with paraformaldehyde to form D-serine-N-carboxy anhydride, which is then reacted with a chlorinating reagent to produce 3-chloroalanine methyl ester hydrochloride . The hydroxamate group can be introduced through nucleophilic acyl substitution reactions involving carboxylic acids or their derivatives with hydroxylamine .
Industrial Production Methods
The industrial production of 3-chloroalanine hydroxamate can be achieved through scalable synthetic routes that ensure high purity and yield. The process involves mild reaction conditions and environmentally friendly procedures, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloroalanine hydroxamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxamate group to amine or hydroxylamine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted alanine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Chloroalanine hydroxamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-chloroalanine hydroxamate involves its ability to chelate metal ions, particularly Fe(III) and Zn(II). This chelation disrupts the normal function of metalloenzymes, leading to inhibition of their activity. The compound can also interact with specific molecular targets, such as histone deacetylases, thereby affecting gene expression and cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to 3-chloroalanine hydroxamate include other hydroxamic acid derivatives, such as:
Marimastat: A potent matrix metalloprotease inhibitor.
Belinostat: An HDAC inhibitor used in cancer therapy.
Panobinostat: Another HDAC inhibitor with applications in multiple myeloma treatment.
Uniqueness
What sets 3-chloroalanine hydroxamate apart from other similar compounds is its unique combination of a chloroalanine backbone and a hydroxamate group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
23628-35-5 |
|---|---|
Formule moléculaire |
C3H7ClN2O2 |
Poids moléculaire |
138.55 g/mol |
Nom IUPAC |
(2S)-2-amino-3-chloro-N-hydroxypropanamide |
InChI |
InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/t2-/m1/s1 |
Clé InChI |
QCWBXJPECQJXKJ-UWTATZPHSA-N |
SMILES isomérique |
C([C@H](C(=O)NO)N)Cl |
SMILES canonique |
C(C(C(=O)NO)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



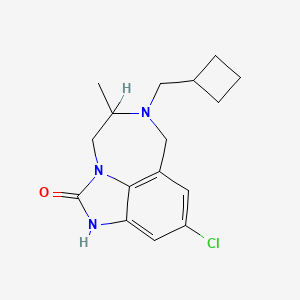
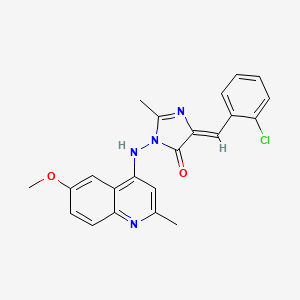
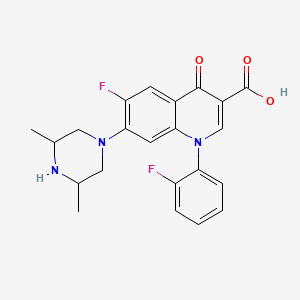
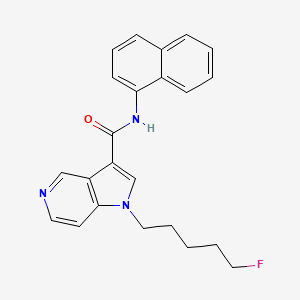
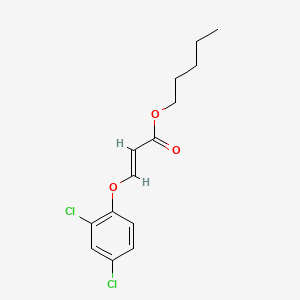
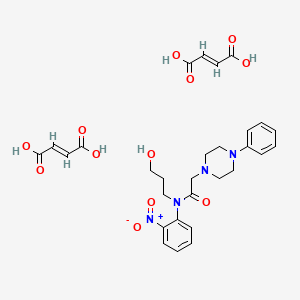



![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)
